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Compound of Interest

Compound Name:
N-(3-Aminophenyl)-2-

ethoxyacetamide

Cat. No.: B1340483 Get Quote

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the aromatic

compound N-(3-aminophenyl)acetamide. While the specific request was for N-(3-
Aminophenyl)-2-ethoxyacetamide, a thorough search of scientific databases did not yield

experimental spectroscopic data for this exact compound. However, extensive data is available

for the closely related molecule, N-(3-aminophenyl)acetamide (CAS No: 102-28-3), which lacks

the 2-ethoxy substituent on the acetamide group. This document will focus on the available

data for N-(3-aminophenyl)acetamide, presenting its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The methodologies described herein are

standard for the structural elucidation of organic compounds and are applicable to a wide range

of similar molecules. This guide is intended for researchers, scientists, and professionals in the

field of drug development and chemical analysis.

Spectroscopic Data Presentation
The following tables summarize the key spectroscopic data obtained for N-(3-

aminophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-(3-aminophenyl)acetamide
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

the searched sources

Table 2: ¹³C NMR Spectroscopic Data for N-(3-aminophenyl)acetamide

Chemical Shift (δ) ppm Assignment

Data not available in the searched sources

Note: Specific experimental ¹H and ¹³C NMR data for N-(3-aminophenyl)acetamide were not

available in the public databases searched. The expected chemical shifts can be predicted

based on standard correlation tables and spectral data of similar compounds.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for N-(3-aminophenyl)acetamide

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3250 Strong, Broad N-H stretch (amine and amide)

3080 - 3010 Medium C-H stretch (aromatic)

1660 - 1640 Strong C=O stretch (amide I)

1620 - 1580 Medium
N-H bend (amine) / C=C

stretch (aromatic)

1560 - 1540 Medium N-H bend (amide II)

890 - 860 Strong
C-H bend (aromatic, 1,3-

disubstitution)

790 - 750 Strong
C-H bend (aromatic, 1,3-

disubstitution)
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Source: Predicted values based on characteristic group frequencies. Actual peak positions and

intensities may vary.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for N-(3-aminophenyl)acetamide[1]

m/z Relative Intensity (%) Assignment

150 100 [M]⁺ (Molecular Ion)

108 ~80 [M - CH₂CO]⁺

80 ~30 [C₆H₆N]⁺

53 ~20 [C₄H₃]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

Sample Preparation: A sample of 5-10 mg of N-(3-aminophenyl)acetamide is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.[2] A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency

of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:
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¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good

signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation

delay are optimized.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. Phase and baseline corrections are applied, and

the chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Procedure:

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the solid sample is ground with about 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid

sample is placed directly onto the ATR crystal, and pressure is applied to ensure good

contact.[3]

Instrumentation: The analysis is performed using an FTIR spectrometer.[4]

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)

is recorded. The sample is then placed in the beam path, and the sample spectrum is

recorded. The instrument measures the transmittance or absorbance of infrared radiation as

a function of wavenumber (typically 4000-400 cm⁻¹).[3]
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Data Processing: The final spectrum is presented as a plot of percentage transmittance or

absorbance versus wavenumber.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by Gas

Chromatography (GC-MS). The sample is volatilized in the ion source.[5]

Ionization (Electron Ionization - EI): In the ion source, the vaporized sample molecules are

bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the

molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of the relative

abundance of the ions versus their m/z ratio.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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